(R)-2-(Tert-butoxycarbonylamino-methyl)-3-O-tolyl-propionic acid
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl group at the α-position, and an ortho-tolyl (3-O-tolyl) substituent on the propionic acid backbone. Its molecular formula is C₁₃H₁₉NO₄ (based on structural analysis), though conflicting data from lists a formula of C₉H₁₇NO₄ for a closely related analog. Applications include its use as a building block in peptide synthesis and chiral catalysis .
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRSBSOXCBFPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
This approach utilizes chiral auxiliaries to induce asymmetry during alkylation. A glycine equivalent (e.g., Schöllkopf or Evans oxazolidinone) is alkylated with an o-tolyl-containing electrophile. For example:
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Overall) | 62–68% | |
| Enantiomeric Excess | 92–95% ee | |
| Key Advantage | High stereocontrol |
Diastereomeric Salt Resolution
Methodology
Racemic 2-aminomethyl-3-O-tolyl-propionic acid is resolved using chiral amines (e.g., cis-1-amino-2-indanol). The process involves:
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Resolution) | 40–45% | |
| Purity | >99% after crystallization | |
| Key Limitation | Low overall yield |
Iron-Catalyzed 1,3-Nitrogen Migration
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield (Overall) | 75–80% | |
| Enantioselectivity | 88–90% ee | |
| Key Advantage | Scalable, minimal byproducts |
Multi-Step Synthesis from Ethyl (R)-2-Amino-3-O-Tolyl-Propionate
Methodology
Performance Data
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Stereoselective Alkylation | 62–68 | 92–95 | High | High |
| Diastereomeric Salt | 40–45 | >99 | Low | Low |
| Iron-Catalyzed | 75–80 | 88–90 | High | Moderate |
| Multi-Step Synthesis | 85–90 | >99 | Moderate | High |
Critical Challenges and Solutions
-
Stereochemical Erosion : Observed during Boc protection in polar solvents. Mitigated by using non-polar solvents (e.g., DCM) and low temperatures.
-
Byproduct Formation : Alkylation side products reduced via slow addition of electrophiles.
-
Scale-Up Limitations : Iron-catalyzed method avoids toxic reagents (e.g., LiAlH₄), enhancing green chemistry metrics .
Chemical Reactions Analysis
Types of Reactions
®-2-(Tert-butoxycarbonylamino-methyl)-3-O-tolyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The Boc protecting group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and the free amine after Boc deprotection.
Scientific Research Applications
®-2-(Tert-butoxycarbonylamino-methyl)-3-O-tolyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-(Tert-butoxycarbonylamino-methyl)-3-O-tolyl-propionic acid involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural Analog: 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid
- Molecular Formula: C₉H₁₇NO₄ ().
- Key Differences : Lacks the 3-O-tolyl group, replacing it with a simpler methyl group.
- Synthesis: Prepared via catalytic hydrogenation of ethyl-2-cyanopropionate with a Rh/Al₂O₃ catalyst, followed by hydrolysis (72% yield). Enantiomeric purification using (R)-α-methylbenzylamine achieves 62.34% yield of the (R)-enantiomer .
- Physicochemical Properties : Lower molecular weight (203.24 g/mol) and reduced steric hindrance compared to the O-tolyl variant. Likely exhibits higher solubility in polar solvents.
Structural Analog: (R)-2-(((Tert-butoxycarbonyl)amino)methyl)-3-methylbutanoic Acid
- Molecular Formula: C₁₁H₂₁NO₄ ().
- Key Differences: Features a butanoic acid backbone (vs. propionic acid) and an additional methyl group, increasing hydrophobicity (LogP = 2.26).
- Applications : Used in peptidomimetic design due to enhanced conformational flexibility. The Boc group and branched chain improve metabolic stability .
Substituent Effects on Reactivity and Properties
- Steric Effects : The bulky O-tolyl group impedes nucleophilic attack at the α-carbon, slowing racemization compared to methyl or butyl analogs .
Biological Activity
(R)-2-(Tert-butoxycarbonylamino-methyl)-3-O-tolyl-propionic acid, also known as Boc-amino acid derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, drawing on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
- Molecular Formula : C15H21NO4
- CAS Number : 114873-14-2
- Purity : ≥95%
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid structure, which is crucial for its stability and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : The amino group of the propionic acid is protected using the Boc group to enhance stability and facilitate further reactions.
- Introduction of the Aromatic Group : The m-tolyl group is introduced through electrophilic substitution or coupling reactions.
- Purification : The final product is purified using chromatography techniques to obtain the desired purity level.
Research indicates that compounds similar to this compound may act as inhibitors of specific signaling pathways. For instance, studies on related structures have shown their ability to inhibit Rho/MRTF/SRF-mediated gene transcription, which is significant in fibrosis and cancer progression .
Case Studies
- Anti-fibrotic Activity : A study highlighted a series of compounds related to this compound that demonstrated potent anti-fibrotic effects in vivo. These compounds reduced connective tissue growth factor (CTGF) gene expression significantly in mouse models, indicating potential therapeutic applications in treating fibrotic diseases .
- Cytotoxicity Assessment : In vitro assays showed that these compounds exhibited low cytotoxicity, maintaining cell viability even at concentrations up to 100 µM. This characteristic is essential for developing safe therapeutic agents .
Comparative Analysis of Biological Activity
| Compound | IC50 (nM) | Cytotoxicity | Biological Target |
|---|---|---|---|
| This compound | Not specified | Low (<100 µM) | Rho/MRTF/SRF pathway |
| CCG-1423 | 180 | Low (<100 µM) | Rho/MRTF/SRF pathway |
| Nintedanib | 1300 | Moderate (>10 µM) | Various kinases |
Q & A
Q. What are the optimal synthetic routes for (R)-2-(Tert-butoxycarbonylamino-methyl)-3-O-tolyl-propionic acid, and how can reaction yields be improved?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by coupling with 3-O-tolyl-propionic acid derivatives. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) with a catalyst like DMAP to protect the amino group .
- Coupling Reactions : Carbodiimide-based reagents (e.g., EDC/HOBt) or mixed anhydride methods are effective for forming the amide/ester bond. Optimize stoichiometry (1.2:1 molar ratio of acylating agent to substrate) to minimize side products .
- Yield Improvement : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution) to isolate the product with >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
- HPLC with Chiral Columns : Employ a Chiralpak® AD-H column (mobile phase: hexane/isopropanol 90:10) to confirm enantiomeric purity (>99% ee) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 326.3 for C₁₆H₂₃NO₆) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess values for this compound under varying reaction conditions?
Discrepancies in enantiomeric excess (ee) often arise from:
- Catalyst Loading : Lower catalyst amounts (e.g., <5 mol% of chiral catalysts) may lead to racemization. Increase to 10–15 mol% for consistent ee .
- Temperature Control : Reactions above 25°C can degrade stereochemical integrity. Use low-temperature conditions (−20°C to 0°C) during coupling steps .
- Post-Synthesis Analysis : Validate ee using polarimetry ([α]D²⁵ = +15.6° in methanol) alongside chiral HPLC to rule out analytical artifacts .
Q. What methodologies are recommended for studying this compound’s role as a building block in peptide-based drug design?
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound into resin-bound peptides using Fmoc/t-Bu strategies. Cleave with TFA (95%) to retain Boc protection .
- Stability Testing : Assess hydrolytic stability at pH 7.4 (PBS buffer, 37°C) via LC-MS. The Boc group typically remains intact for >48 hours, making it suitable for in vivo studies .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states during Boc deprotection or amide bond formation.
- Docking Studies : Simulate interactions with enzymatic targets (e.g., proteases) using AutoDock Vina to guide structural modifications .
Safety and Methodological Considerations
Q. What are the key safety protocols for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
- Storage : Store at −20°C under nitrogen to prevent Boc group hydrolysis. Shelf life: >2 years when desiccated .
Q. How should researchers design experiments to assess the environmental impact of this compound?
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
- Ecotoxicity Screening : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201) .
Data Interpretation and Optimization
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
